molecular formula C13H11ClF3NO B11835420 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline CAS No. 1189106-46-4

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Cat. No.: B11835420
CAS No.: 1189106-46-4
M. Wt: 289.68 g/mol
InChI Key: DHSPGFPNAZVSET-UHFFFAOYSA-N
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Description

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chloro, propyl, and trifluoromethoxy groups in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethoxy group enhances its binding affinity and specificity, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
  • 4-Hydroxy-7-(trifluoromethyl)quinoline

Uniqueness

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The trifluoromethoxy group also imparts distinct electronic properties, enhancing its potential for various applications compared to other similar compounds.

Properties

CAS No.

1189106-46-4

Molecular Formula

C13H11ClF3NO

Molecular Weight

289.68 g/mol

IUPAC Name

4-chloro-2-propyl-7-(trifluoromethoxy)quinoline

InChI

InChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-5-4-9(7-12(10)18-8)19-13(15,16)17/h4-7H,2-3H2,1H3

InChI Key

DHSPGFPNAZVSET-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Cl

Origin of Product

United States

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